molecular formula C9H6N2OS B3286176 2-Amino-4-(2-furyl)thiophene-3-carbonitrile CAS No. 82039-31-4

2-Amino-4-(2-furyl)thiophene-3-carbonitrile

Cat. No. B3286176
CAS RN: 82039-31-4
M. Wt: 190.22 g/mol
InChI Key: NUMZLMAJFIXAAK-UHFFFAOYSA-N
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Description

“2-Amino-4-(2-furyl)thiophene-3-carbonitrile” is a chemical compound . It is a derivative of 2-aminothiophene-3-carbonitrile .


Synthesis Analysis

The solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives has been studied using high-speed vibration milling . The reaction conditions were optimized and the derivatives were obtained in good yield . This method has advantages in terms of short reaction time and facile conditions .


Chemical Reactions Analysis

The Gewald reaction, which involves the reaction of a ketone with an activated nitrile in the presence of elemental sulfur, has been used to construct poly-substituted 2-aminothiophene . Many methods have been examined to optimize the reaction conditions for the Gewald reaction .

Scientific Research Applications

Role in Medicinal Chemistry

Thiophene-based analogs, such as “2-Amino-4-(2-furyl)thiophene-3-carbonitrile”, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “2-Amino-4-(2-furyl)thiophene-3-carbonitrile” could potentially be used in these fields.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This implies that “2-Amino-4-(2-furyl)thiophene-3-carbonitrile” could be used in the development of new organic semiconductors.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are also used in the fabrication of organic field-effect transistors (OFETs) . This suggests that “2-Amino-4-(2-furyl)thiophene-3-carbonitrile” could be used in the production of these devices.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives play a significant role in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “2-Amino-4-(2-furyl)thiophene-3-carbonitrile” could be used in the production of OLEDs.

Therapeutic Applications

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

properties

IUPAC Name

2-amino-4-(furan-2-yl)thiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c10-4-6-7(5-13-9(6)11)8-2-1-3-12-8/h1-3,5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMZLMAJFIXAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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